N-mesityl-3-(pyridin-2-yloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

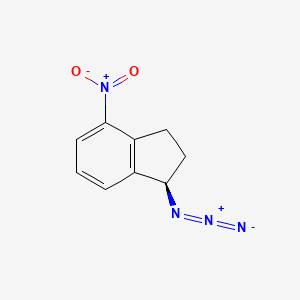

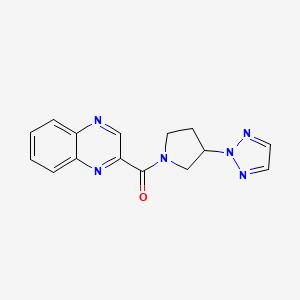

N-mesityl-3-(pyridin-2-yloxy)benzamide, also known as MPB, is a chemical compound that has been the focus of extensive scientific research in recent years. MPB is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

One of the derivatives, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. It is also noted for its oral bioavailability and significant antitumor activity in vivo, which has led it to enter clinical trials (Zhou et al., 2008).

Aldosterone Synthase Inhibition

Research on N-(Pyridin-3-yl)benzamides has shown that these compounds can act as highly selective inhibitors of human aldosterone synthase (CYP11B2). This property is significant for the potential treatment of conditions related to aldosterone excess, such as hypertension and heart failure. The selectivity of these inhibitors offers a therapeutic advantage by minimizing unwanted side effects (Zimmer et al., 2011).

Anticancer Activity

A study on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds has explored their anticancer properties. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing potent cytotoxicity and highlighting the potential for developing new anticancer agents (Redda et al., 2011).

Antibacterial Activity

The synthesis and antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides have been investigated, showing activity against various bacteria. This research opens pathways for developing new antibacterial agents that could address the growing concern of antibiotic resistance (Mobinikhaledi et al., 2006).

Sensing Volatile Organic Compounds and Metal Ions

Coordination polymers derived from N-(pyridin-2-ylmethyl)benzamide show promise in sensing applications, capable of detecting volatile organic compounds and metal ions. These materials' porosity and structural properties make them suitable for environmental monitoring and safety applications (Lakshmanan et al., 2021).

Eigenschaften

IUPAC Name |

3-pyridin-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-14-11-15(2)20(16(3)12-14)23-21(24)17-7-6-8-18(13-17)25-19-9-4-5-10-22-19/h4-13H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCALBUWXHLFXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)

![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)

![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)